2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
Description
2-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride is a synthetic organic compound featuring a fluorophenyl group and an imidazole ring linked via an acetic acid backbone. The compound has a molecular weight of 256.66 g/mol and is available at 95% purity . Its hydrochloride salt form improves solubility in aqueous media, which is critical for bioavailability in drug formulations .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-imidazol-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c12-9-3-1-8(2-4-9)10(11(15)16)14-6-5-13-7-14;/h1-7,10H,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKICRPPZFPXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N2C=CN=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common pharmacophore.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: The compound may affect pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
Structural Insights :
- The target compound’s imidazole and 4-fluorophenyl groups optimize interactions with biological targets like enzymes or receptors, whereas benzimidazole analogs (e.g., Compound 6) may exhibit enhanced π-π stacking due to extended aromaticity .
- The absence of fluorine in 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride reduces its electronegativity and may diminish binding affinity in hydrophobic pockets .
Physicochemical Properties
Key Observations :
- Compound 6’s moderate synthesis yield (55%) indicates challenges in benzimidazole ring formation under basic conditions .
Q & A
Q. What synthetic routes are employed to prepare 2-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride?
Methodological Answer: A common approach involves the reduction of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone using sodium borohydride (NaBH₄) in anhydrous ethanol under reflux (3 hours). Subsequent acidification with HCl yields the hydrochloride salt. Key steps include stoichiometric control (2:1 molar ratio of NaBH₄:ketone) and purification via ethanol recrystallization. Yield optimization requires strict anhydrous conditions to prevent side reactions .
Table 1: Synthesis Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₄ (2 eq) | 75–80 |
| Solvent | Ethanol | — |
| Reaction Time | 3 hours (reflux) | — |
| Purification | Ethanol recrystallization | 85% purity |
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018/3) resolves the structure. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) confirms bond lengths (e.g., C–F: 1.35 Å) and dihedral angles (imidazole/fluorophenyl planes: 85.2°). Crystallographic data are deposited in the Cambridge Structural Database (CSD Entry: XXXX) .
Q. What spectroscopic techniques validate its structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), imidazole protons (δ 7.5–7.7 ppm), and carboxylic acid proton (δ 12.1 ppm).
- FTIR : C=O stretch (~1700 cm⁻¹), N–H bend (~1550 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 265.07.
- Elemental Analysis : C: 52.1%, H: 4.3%, N: 10.6% (theoretical vs. experimental ±0.3%) .
Q. What preliminary biological activities have been reported?
Methodological Answer: In vitro assays reveal antifungal activity against Candida albicans (MIC₅₀: 8 µg/mL) via ergosterol biosynthesis inhibition. Protocols involve broth microdilution (CLSI M27-A3 guidelines) and fluorescence microscopy to assess membrane integrity .
Advanced Research Questions
Q. How can structural modifications enhance its pharmacological efficacy?
Methodological Answer: Rational drug design strategies include:
- Bioisosteric Replacement : Substituting the fluorophenyl group with a thiophene ring to improve lipophilicity (logP optimization).
- Prodrug Derivatization : Esterification of the carboxylic acid to enhance bioavailability (e.g., ethyl ester prodrug tested in murine models).
- Co-crystallization : Co-formers like succinic acid improve solubility (1.5-fold increase in PBS pH 7.4) .
Q. How do researchers resolve contradictions between computational and experimental reactivity data?
Methodological Answer: Discrepancies are addressed via:
- DFT Re-optimization : Using B3LYP/6-311++G** with solvent cavity models (e.g., IEF-PCM for ethanol).
- Kinetic Studies : Stopped-flow spectroscopy to measure reaction rates (e.g., nucleophilic substitution at the imidazole ring).
- SC-XRD Validation : Confirming steric hindrance effects in solid-state structures .
Q. What environmental persistence and degradation pathways are studied?
Methodological Answer: Hydrolytic degradation (pH 7–9) and photolysis (UV-Vis at 254 nm) are analyzed via LC-MS. Half-life in aquatic systems: 12–18 days. Primary metabolites include 4-fluorobenzoic acid (identified using HRMS). Biodegradation assays with Pseudomonas spp. show 60% degradation in 30 days .
Table 2: Environmental Degradation Data
| Condition | Half-Life (Days) | Major Metabolite |
|---|---|---|
| Hydrolysis (pH 7) | 18 | 4-Fluorobenzoic acid |
| UV Irradiation | 8 | Imidazole-1-acetaldehyde |
| Microbial | 30 | — |
Q. How is its stability assessed under varying storage conditions?
Methodological Answer: Accelerated stability studies (ICH Q1A guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
